Succinate, the ionized form of succinic acid, is a dicarboxylic acid playing a crucial role in cellular metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as an intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production within mitochondria. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Beyond its metabolic functions, succinate acts as a signaling molecule, influencing various cellular processes, including inflammation, immune responses, and cell differentiation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Esreboxetine succinate is classified as a selective norepinephrine reuptake inhibitor. It is the (S,S)-(+)-enantiomer of reboxetine and is noted for its enhanced selectivity compared to its racemic counterpart. The compound's chemical structure can be represented by the molecular formula and a molecular weight of approximately 318.37 g/mol. It is often sourced from pharmaceutical manufacturing processes that involve the synthesis of its enantiomers .
The synthesis of esreboxetine succinate involves several key steps:
The molecular structure of esreboxetine succinate features a morpholine ring, which contributes to its pharmacological activity. Key characteristics include:
Esreboxetine succinate can undergo several chemical reactions:
Esreboxetine succinate primarily acts as a selective inhibitor of norepinephrine reuptake by targeting the sodium-dependent noradrenaline transporter (SLC6A2).
Esreboxetine succinate exhibits several notable physical and chemical properties:
Esreboxetine succinate has potential applications in various therapeutic areas:
Racemic reboxetine (marketed as Edronax®) contains four stereoisomers due to two chiral centers, but only the (S,S)-configuration demonstrates optimal norepinephrine transporter (NET) inhibition. Initial clinical use of racemic reboxetine revealed inconsistent pharmacokinetics and off-target effects, prompting Pfizer’s development of esreboxetine succinate as a single-enantiomer therapeutic. Key milestones include:
Table 1: Key Properties of Esreboxetine Succinate
Property Value CAS Number 635724-55-9 Molecular Formula C₁₉H₂₃NO₃·C₄H₆O₄ Molecular Weight 431.48 g/mol IUPAC Name (+)-(2S)-2-((S)-(2-Ethoxyphenoxy)phenylmethyl)morpholine hydrogen butanedioate Enantiomeric Excess (ee) >98% (clinical grade) Primary Target Norepinephrine Transporter (NET)
Table 2: Enantioselective Synthesis Routes for (S,S)-Reboxetine
Parameter Sharpless Epoxidation Kinetic Resolution Key Step Asymmetric epoxidation of cinnamyl alcohol Enzymatic hydrolysis of esters Chiral Controller Ti-DET complex Lipase B (CAL-B) Yield 82% (over 4 steps) ≤45% ee 94–99% 89% Scalability >100 kg demonstrated Limited by enzyme recycling Cost Efficiency High (cheap catalysts) Low (enzyme expense)
The Sharpless route prevailed commercially due to superior yield, scalability, and stereocontrol.
Table 3: Binding Affinity (Ki) of Reboxetine Enantiomers
Transporter (S,S)-Reboxetine (nM) (R,R)-Reboxetine (nM) Racemate (nM) NET (Human) 1.1 ± 0.2 38.5 ± 4.1 8.2 ± 1.5 SERT >10,000 >10,000 >10,000 DAT >10,000 >10,000 >10,000
The (S,S)-enantiomer achieves 350-fold higher NET potency than the (R,R)-form, with no appreciable affinity for SERT or DAT. This underpins its clean adverse effect profile versus dual-action antidepressants like duloxetine [3] [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7